molecular formula C15H28Ge B14426395 1-(beta-(Trimethylgermyl)ethyl)adamantane CAS No. 86133-55-3

1-(beta-(Trimethylgermyl)ethyl)adamantane

Katalognummer: B14426395
CAS-Nummer: 86133-55-3
Molekulargewicht: 281.0 g/mol
InChI-Schlüssel: ZEQBCRDBFNYGBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(beta-(Trimethylgermyl)ethyl)adamantane is a unique compound that combines the structural features of adamantane and trimethylgermyl groups Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while the trimethylgermyl group introduces germanium into the molecule, potentially altering its chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(beta-(Trimethylgermyl)ethyl)adamantane typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, where adamantane undergoes a series of reactions to introduce the trimethylgermyl group. This process often involves the use of radical initiators and specific reaction conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(beta-(Trimethylgermyl)ethyl)adamantane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce halogens or other functional groups onto the adamantane core .

Wissenschaftliche Forschungsanwendungen

1-(beta-(Trimethylgermyl)ethyl)adamantane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(beta-(Trimethylgermyl)ethyl)adamantane involves its interaction with specific molecular targets and pathways. The adamantane core provides rigidity and stability, while the trimethylgermyl group can interact with various biological and chemical systems. These interactions can influence the compound’s reactivity and potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Adamantane: The parent hydrocarbon, known for its stability and use in various applications.

    1-(beta-(Trimethylsilyl)ethyl)adamantane: A similar compound where silicon replaces germanium, offering different chemical properties.

    1-(beta-(Trimethylstannyl)ethyl)adamantane:

Uniqueness

1-(beta-(Trimethylgermyl)ethyl)adamantane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. This uniqueness can be leveraged in various applications, from catalysis to materials science .

Eigenschaften

CAS-Nummer

86133-55-3

Molekularformel

C15H28Ge

Molekulargewicht

281.0 g/mol

IUPAC-Name

2-(1-adamantyl)ethyl-trimethylgermane

InChI

InChI=1S/C15H28Ge/c1-16(2,3)5-4-15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14H,4-11H2,1-3H3

InChI-Schlüssel

ZEQBCRDBFNYGBS-UHFFFAOYSA-N

Kanonische SMILES

C[Ge](C)(C)CCC12CC3CC(C1)CC(C3)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.